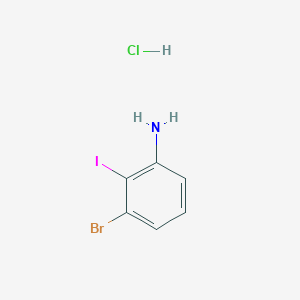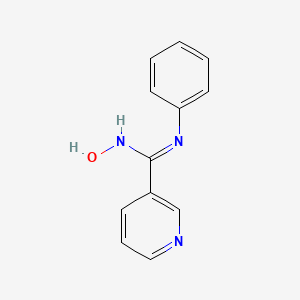
6-(benzyloxy)-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(benzyloxy)-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
6-Phenylmethoxy-1H-indole-2-carbaldehyde serves as a versatile building block in chemical synthesis. It reacts regioselectively with various nucleophiles, forming 2,3,6-trisubstituted indole derivatives and enabling the preparation of novel pyrimido[1,2-a]indoles (Yamada et al., 2009). Moreover, gold(I)-catalyzed cycloisomerizations of related compounds yield 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, illustrating the compound's role in generating structurally diverse molecules (Kothandaraman et al., 2011).
Structural Studies
Structural studies of 6-Phenylmethoxy-1H-indole-2-carbaldehyde derivatives have revealed their potential in forming various molecular assemblies. For instance, molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxy-benzoylylhydrazone pair through aminocarbonyl hydrogen bonds, forming ribbons that are further linked by hydrogen bonds (Ali et al., 2005). Such insights are crucial for understanding the chemical's behavior in different environments.
Applications in Material Science
The compound and its derivatives are explored in material science for their unique properties. For example, phenylmercury derivatives of 3-hydroxy-1-methyl-2-carbaldehyde N-aryl- and N-alkylimines exhibit intense fluorescence with characteristic Stokesian shifts, indicating their potential in optical materials and sensors (Shepelenko et al., 1989).
Molecular Interactions and Frameworks
Detailed crystallographic studies on compounds structurally related to 6-Phenylmethoxy-1H-indole-2-carbaldehyde reveal complex molecular interactions and frameworks. For instance, certain derivatives exhibit three-dimensional hydrogen-bonded framework structures, which are of interest in crystal engineering and design (Low et al., 2007).
Antioxidant Properties
Derivatives of 6-Phenylmethoxy-1H-indole-2-carbaldehyde have been investigated for their antioxidant properties. For example, 6-methoxytetrahydro-β-carboline derivatives show moderate antioxidant properties and demonstrate the potential use of the Maillard reaction to generate β-carboline antioxidants (Goh et al., 2015).
Properties
IUPAC Name |
6-phenylmethoxy-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIHWDWKBANOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2454008.png)
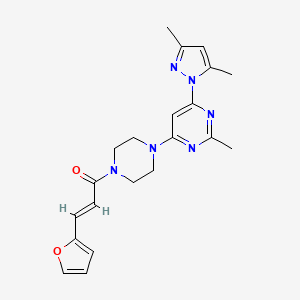

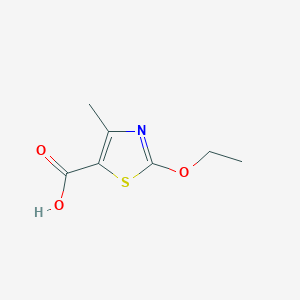
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylate hydrochloride](/img/structure/B2454014.png)
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2454019.png)
![1-[5-(3-methylthiophen-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2454020.png)

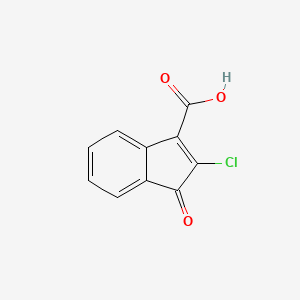
![3-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2454024.png)
